molecular formula C9H9NaO2S B7936184 sodium 2,3-dihydro-1H-indene-5-sulfinate

sodium 2,3-dihydro-1H-indene-5-sulfinate

Cat. No.: B7936184
M. Wt: 204.22 g/mol
InChI Key: RBZLUJZZFHCFOH-UHFFFAOYSA-M
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Description

Sodium 2,3-dihydro-1H-indene-5-sulfinate is an organic compound with the molecular formula C₉H₉NaO₂S and a molecular weight of 204.22 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

Sodium 2,3-dihydro-1H-indene-5-sulfinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction may produce sulfinic acids .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to sodium 2,3-dihydro-1H-indene-5-sulfinate include:

Uniqueness

This compound is unique due to its specific sulfinate group, which imparts distinct chemical reactivity and properties. This makes it valuable in both research and industrial applications, where its unique reactivity can be leveraged for specific purposes .

Properties

IUPAC Name

sodium;2,3-dihydro-1H-indene-5-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S.Na/c10-12(11)9-5-4-7-2-1-3-8(7)6-9;/h4-6H,1-3H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZLUJZZFHCFOH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)S(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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